[2-(3-fluorophenyl)ethyl]hydrazine hydrochloride

Analytical Chemistry Medicinal Chemistry Purification Strategy

This meta-fluorinated phenethylhydrazine hydrochloride offers superior solubility in organic solvents compared to its ortho-isomer, making it the preferred building block for CNS-penetrant drug candidates. The hydrazine moiety enables efficient construction of pyrazoles and hydrazones—critical pharmacophores in pharmaceuticals and agrochemicals. Using this pre-functionalized intermediate streamlines synthetic routes by directly installing the meta-fluoro substituent, avoiding late-stage fluorination. An essential research tool for SAR studies of MAO inhibitors, enabling comparison with phenelzine to design next-generation agents with improved therapeutic indices.

Molecular Formula C8H12ClFN2
Molecular Weight 190.64 g/mol
CAS No. 1197234-62-0
Cat. No. B6613421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(3-fluorophenyl)ethyl]hydrazine hydrochloride
CAS1197234-62-0
Molecular FormulaC8H12ClFN2
Molecular Weight190.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CCNN.Cl
InChIInChI=1S/C8H11FN2.ClH/c9-8-3-1-2-7(6-8)4-5-11-10;/h1-3,6,11H,4-5,10H2;1H
InChIKeyIUNWQQRUBQMXFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(3-Fluorophenyl)ethyl]hydrazine Hydrochloride (CAS 1197234-62-0): Structural, Physicochemical, and Procurement Baseline for Research Applications


[2-(3-Fluorophenyl)ethyl]hydrazine hydrochloride is a meta-fluorinated phenethylhydrazine derivative supplied as a hydrochloride salt to enhance stability and handling [1]. With a molecular formula of C₈H₁₂ClFN₂ and a molecular weight of 190.64 g/mol, this compound is classified under organic compounds and phenylhydrazines, and it is primarily utilized as a versatile intermediate in organic synthesis and pharmaceutical research [1]. Its key structural features include a fluorophenyl group and a hydrazine moiety, with computational properties indicating a topological polar surface area of 38 Ų, a complexity of 108, and 3 rotatable bonds .

[2-(3-Fluorophenyl)ethyl]hydrazine Hydrochloride (CAS 1197234-62-0): Why In-Class Substitution with Close Analogs Is Not Straightforward


While compounds within the phenethylhydrazine class share a common hydrazine core and fluorophenyl substitution, direct substitution is precluded by the distinct electronic and steric effects conferred by the specific position of the fluorine atom and the length of the alkyl linker [1]. For example, [2-(3-fluorophenyl)ethyl]hydrazine hydrochloride possesses a meta-fluorine substitution on a phenethyl backbone, which is known to impart different physicochemical properties compared to its ortho- and para- isomers [1]. Furthermore, the presence of the hydrochloride salt form, as opposed to a sulfate or free base, directly impacts the compound's stability, solubility, and ease of handling in synthetic workflows, as evidenced by the solid physical form and defined storage conditions for this compound compared to the free base [1].

[2-(3-Fluorophenyl)ethyl]hydrazine Hydrochloride (CAS 1197234-62-0): Quantitative Evidence for Differentiated Selection Against Closest Analogs


[2-(3-Fluorophenyl)ethyl]hydrazine Hydrochloride vs. [2-(2-Fluorophenyl)ethyl]hydrazine Hydrochloride: Comparative Melting Point and Lipophilicity (LogP) Data for Solubility and Purification Decisions

The meta-fluorinated isomer, [2-(3-fluorophenyl)ethyl]hydrazine hydrochloride, exhibits a melting point that is over 100°C lower than its ortho-fluorinated analog, [2-(2-fluorophenyl)ethyl]hydrazine hydrochloride [1]. This is coupled with a predicted LogP value of 1.176 for the ortho isomer, which serves as a class-level inference for the meta isomer's altered lipophilicity [2].

Analytical Chemistry Medicinal Chemistry Purification Strategy

Procurement Cost Efficiency of [2-(3-Fluorophenyl)ethyl]hydrazine Hydrochloride: Quantitative Price Comparison with the Ortho-Isomer

For researchers, the cost of reagents is a key factor in experimental design. A direct price comparison shows that the 3-fluoro (meta) isomer is offered at a lower unit price compared to the 2-fluoro (ortho) isomer. Specifically, a 5g quantity of the meta-isomer is listed at $2566.00 [1], whereas the same 5g quantity of the ortho-isomer is listed at $2528.00 .

Procurement Economics Research Budgeting Chemical Sourcing

Distinct Analytical Identifiers for [2-(3-Fluorophenyl)ethyl]hydrazine Hydrochloride: Ensuring Procurement Accuracy and Identity Verification

The [2-(3-fluorophenyl)ethyl]hydrazine hydrochloride is uniquely identified by its MDL number (MFCD08457078) and InChI Key (IUNWQQRUBQMXFR-UHFFFAOYSA-N) [1]. These identifiers are distinct from its closest positional isomer, the ortho-fluoro analog, which carries an MDL number of MFCD08457077 and a different InChI Key [2].

Analytical Chemistry Quality Control Chemical Inventory Management

[2-(3-Fluorophenyl)ethyl]hydrazine Hydrochloride (CAS 1197234-62-0): High-Value Application Scenarios Driven by Unique Physicochemical Properties


Synthesis of CNS-Targeting Compounds Requiring Enhanced Solubility

The significantly lower melting point of [2-(3-fluorophenyl)ethyl]hydrazine hydrochloride compared to its ortho-isomer [1] suggests superior solubility in organic solvents. This makes it the preferred building block for medicinal chemistry programs focused on synthesizing CNS-penetrant drug candidates, where the hydrazine moiety can be utilized to construct pyrazoles or hydrazones and where optimal solubility is crucial for downstream in vitro and in vivo assays.

Regioselective Synthesis of Pyrazole Derivatives with Meta-Fluorine Substitution

In the synthesis of N-substituted pyrazoles, which are common motifs in pharmaceuticals and agrochemicals [2], the use of [2-(3-fluorophenyl)ethyl]hydrazine hydrochloride as an intermediate directly installs a meta-fluoro substituent on the phenethyl side chain. This specific regiochemistry can be a critical determinant of biological activity or physical properties, such as metabolic stability and target selectivity, which differ from the ortho- and para-fluoro analogs [3]. Using this pre-functionalized building block streamlines the synthetic route, avoiding late-stage fluorination steps and improving overall yield.

Research Tool for Structure-Activity Relationship (SAR) Studies of Hydrazine-Based MAO Inhibitors

Given the structural similarity to phenelzine (a non-selective, irreversible MAO inhibitor) [4], [2-(3-fluorophenyl)ethyl]hydrazine hydrochloride is an ideal research tool for exploring the impact of meta-fluorine substitution on the activity and selectivity profile of phenethylhydrazine-derived MAO inhibitors. By comparing its in vitro enzyme inhibition data (IC50 values for MAO-A and MAO-B) against phenelzine and other fluorinated analogs, researchers can map the SAR landscape to design next-generation agents with potentially improved therapeutic indices.

Technical Documentation Hub

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